5H-Benzo[a]phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
225-82-1 |
|---|---|
Molecular Formula |
C16H11NS |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5H-benzo[a]phenothiazine |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-8,10H,9H2 |
InChI Key |
RLVBYJHKSCWXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=NC3=CC=CC=C3S2)C4=CC=CC=C41 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5h Benzo a Phenothiazine
Classical Synthetic Pathways to the 5H-Benzo[a]phenothiazine Core Structure
The foundational methods for constructing the this compound core have traditionally relied on condensation and cyclization reactions, which remain fundamental in organic synthesis.
Condensation Reactions Involving Naphthoquinones and Aminothiophenols
A primary and well-established method for synthesizing the this compound core involves the condensation reaction between a naphthoquinone derivative and an aminothiophenol. clockss.orgresearchgate.net A common starting material is 2,3-dichloro-1,4-naphthoquinone, which reacts with substituted 2-aminothiophenols. clockss.orgresearchgate.net This reaction is typically carried out in an alkaline medium. researchgate.netorientjchem.org For instance, the condensation of 2-aminothiophenol (B119425) with 2,3-dichloro-1,4-naphthoquinone yields 6-chloro-5H-benzo[a]phenothiazin-5-one as a key intermediate. researchgate.netorientjchem.org This intermediate can then be used in further synthetic steps. orientjchem.org Similarly, zinc mercaptides of substituted 2-aminothiophenols can be condensed with 2,3-disubstituted-1,4-naphthoquinones to generate this compound-5-ones. ingentaconnect.com
The reaction of o-aminothiophenol with o-benzoquinones can also lead to phenothiazinones. However, the stability of the resulting products is highly dependent on the presence of bulky substituents on the quinone ring to prevent dimerization. psu.edu
Base-Catalyzed and Acid-Catalyzed Cyclization Approaches
Both base-catalyzed and acid-catalyzed cyclization methods are employed in the synthesis of this compound and its derivatives. Anhydrous base-catalyzed condensation is a frequently used technique. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with compounds like 2-aminothiophenol can be facilitated by a base to form intermediates such as 6-chloro-5H-benzo[a]phenothiazin-5-one. researchgate.netresearchgate.net
Acid-catalyzed synthesis has also proven effective, sometimes offering improved yields and shorter reaction times compared to other methods. orientjchem.org These cyclization strategies are crucial for forming the characteristic tricyclic structure of the phenothiazine (B1677639) system.
Advanced Synthetic Techniques for Novel this compound Derivatives
Modern synthetic chemistry has introduced sophisticated techniques to create novel this compound derivatives with tailored properties, moving beyond the classical methods.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Mediated Suzuki-Miyaura and Sonogashira Couplings)
Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing the this compound core. acs.org The Suzuki-Miyaura coupling, which is palladium-catalyzed, has been successfully used to introduce aryl groups. asianpubs.orgresearchgate.net For instance, 6-chloro-5H-benzo[a]phenothiazin-5-one can be coupled with phenylboronic acid or 3-nitrophenylboronic acid using a palladium catalyst like tris(dibenzylideneacetone)palladium(0) and a suitable ligand such as dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). asianpubs.orgresearchgate.net
The Sonogashira coupling, another palladium-catalyzed reaction, allows for the introduction of alkynyl groups. researchgate.net Chloro-substituted phenothiazines can be coupled with terminal alkynes using a palladium catalyst and a ligand like XPhos. researchgate.net These reactions are significant for creating derivatives with extended conjugation and unique electronic properties. rsc.org
| Coupling Reaction | Catalyst/Ligand | Reactants | Product | Ref |
| Suzuki-Miyaura | Tris(dibenzylideneacetone)palladium(0)/SPhos | 6-chloro-5H-benzo[a]phenothiazin-5-one, Phenylboronic acid | 6-phenyl-5H-benzo[a]phenothiazin-5-one | asianpubs.orgresearchgate.net |
| Sonogashira | Palladium/XPhos | Chlorophenothiazine, Terminal alkyne | Alkynylated phenothiazine | researchgate.net |
Eco-Compatible Methodologies Utilizing Ionic Liquids
In a move towards greener chemistry, ionic liquids have been employed as both catalysts and reaction media for the synthesis of 5H-benzo[a]phenothiazines. ingentaconnect.combenthambooks.comjuniperpublishers.com Imidazolium-based ionic liquids, such as [BMIM]HSO4, have been shown to be highly efficient for the condensation of zinc mercaptides of 2-aminobenzenethiols with 2,3-disubstituted 1,4-naphthoquinones. ingentaconnect.com The Brønsted acidity of the hydrogen sulfate (B86663) counter anion contributes to the catalytic activity. ingentaconnect.com A key advantage of this method is the ability to recycle and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield, making it an environmentally friendly approach. ingentaconnect.com
| Ionic Liquid | Reactants | Product | Key Advantage | Ref |
| [BMIM]HSO4 | Zinc mercaptide of 2-aminobenzenethiol, 2,3-disubstituted-1,4-naphthoquinone | This compound-5-one | Recyclable, high yield | ingentaconnect.com |
Synthesis of Azaphenothiazine Analogues and Fused Heterocyclic Systems
The synthesis of azaphenothiazine analogues, where one or more carbon atoms in the benzene (B151609) rings are replaced by nitrogen, has garnered significant interest due to their potential biological activities. juniperpublishers.commdpi.comsciforum.nettandfonline.com These are often synthesized through condensation reactions. For example, 1-azaphenothiazine derivatives can be prepared by condensing the zinc salt of substituted 2-aminobenzenethiols with 2-chloro-3,5-dinitropyridines. tandfonline.comtandfonline.com The introduction of nitrogen atoms into the phenothiazine framework can lead to compounds with enhanced properties. sciforum.net
Furthermore, the this compound core can be a building block for more complex, fused heterocyclic systems. orientjchem.org For instance, 6-chloro-5H-benzo[a]phenothiazin-5-one can undergo further condensation with other heterocyclic thiols to create larger, polycyclic structures like benzothiazinophenothiazines. researchgate.netorientjchem.org These complex molecules are of interest for their potential applications in materials science and medicinal chemistry.
Strategies for Functionalization and Structural Diversification of this compound
The strategic functionalization and structural diversification of the this compound core are pivotal for modulating its physicochemical and biological properties. Researchers have employed various synthetic methodologies to introduce a wide array of substituents onto the tetracyclic framework, thereby fine-tuning its electronic and steric characteristics. These modifications are crucial for applications ranging from medicinal chemistry to materials science.
Halogenation and Introduction of Electron-Withdrawing/Donating Groups
The introduction of halogens and other electron-withdrawing or -donating groups onto the this compound skeleton significantly influences its electronic properties and reactivity. These substitutions can alter the molecule's electron density distribution, which in turn affects its biological activity and potential for further chemical transformations.
Halogenation:
Halogenated derivatives of phenothiazines have been a subject of interest due to their potential biological activities. The introduction of halogen atoms can enhance membrane binding and permeation of drug molecules. nih.gov For instance, novel non-linear polycyclic phenothiazine halogeno derivatives have been synthesized through coupling reactions. The reaction of 2-amino-5-bromopyrazine-3[4H]-thione with 6,7-dibromo-5,8-quinolinequinone under anhydrous conditions yielded two isomers: 6,9-dibromo-1,8,11-traiza-5H-benzo[a]phenothiazin-5-one and 6,9-dibromo-4,8,11-triaza-5H-benzo[a]phenothiazin-5-one. juniperpublishers.com These compounds have demonstrated significant antimicrobial activity. juniperpublishers.com
In another study, 1,4-dibromo-5H-benzo[a]phenothiazin-5-one was synthesized via a nucleophilic substitution followed by intramolecular cyclization. jcsp.org.pk The synthesis of 6-chloro-5H-benzo[a]phenothiazin-5-one is a key step for further derivatization. researchgate.netcardiff.ac.uk This intermediate is typically prepared through the anhydrous base-catalyzed reaction of 2,3-dichloro-1,4-naphthoquinone with 2-aminothiophenol. cardiff.ac.ukresearchgate.net The presence of the chlorine atom provides a reactive site for subsequent cross-coupling reactions. cardiff.ac.uk
Introduction of Electron-Withdrawing Groups:
Electron-withdrawing groups (EWGs) are known to modulate the electronic properties of the phenothiazine core. The introduction of a sulfonic acid group, a strong EWG, at the 6-position of this compound results in 5H-Benzo(a)phenothiazine-6-sulfonic acid. This substitution induces a significant polarization in the molecule, which can enhance intermolecular interactions. The presence of a nitro group, another potent EWG, has also been explored. For example, N-methyl-3,4-dinitrophenoxazine can be synthesized and subsequently modified. acs.org
Introduction of Electron-Donating Groups:
Conversely, the introduction of electron-donating groups (EDGs) can increase the electron density of the phenothiazine ring system. The basic structure of benzo[α]phenothiazines contains electron-rich nitrogen and sulfur moieties that can act as electron donors. researchgate.netresearchgate.net Further enhancement of the electron-donating capacity can be achieved by introducing additional donor groups. medcraveonline.com Alkoxy and methyl groups are common EDGs incorporated into the phenothiazine structure. For instance, 3-alkoxy-1-nitro-7-substituted phenothiazines have been synthesized. clockss.org
| Compound | Substituent(s) | Position(s) | Synthetic Strategy | Reference(s) |
| 6,9-dibromo-1,8,11-traiza-5H-benzo[a]phenothiazin-5-one | Bromo | 6, 9 | Coupling reaction | juniperpublishers.com |
| 6,9-dibromo-4,8,11-triaza-5H-benzo[a]phenothiazin-5-one | Bromo | 6, 9 | Coupling reaction | juniperpublishers.com |
| 1,4-dibromo-5H-benzo[a]phenothiazin-5-one | Bromo | 1, 4 | Nucleophilic substitution and cyclization | jcsp.org.pk |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Chloro | 6 | Base-catalyzed condensation | researchgate.netcardiff.ac.ukresearchgate.net |
| 5H-Benzo(a)phenothiazine-6-sulfonic acid | Sulfonic acid | 6 | Not specified |
Alkyl, Aryl, Alkenyl, Alkynyl, and Thiophenyl Substitutions
The introduction of carbon-based substituents such as alkyl, aryl, alkenyl, alkynyl, and thiophenyl groups provides a powerful tool for the structural diversification of this compound, leading to a wide range of derivatives with tailored properties.
Alkyl and Aryl Substitutions:
Alkylation and arylation reactions are fundamental strategies for modifying the this compound core. N-alkylation of phenothiazine derivatives is a common approach to introduce alkyl chains. arkat-usa.orgnih.gov For example, 10-substituted 1,6-diazaphenothiazine derivatives have been synthesized through cyclization followed by alkylation and arylation reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed for the arylation of chloro-substituted benzo[a]phenoxazin-5-ones, a related class of compounds. researchgate.net A one-pot, palladium-catalyzed three-component reaction has been developed for the synthesis of phenothiazine derivatives involving double N-arylation and S-arylation. beilstein-journals.org
A notable example is the synthesis of 6-methyl-5H-benzo[α]phenothiazin-5-one, which has been characterized for its potential use as a photosensitizer in dye-sensitized solar cells. researchgate.net
Alkenyl and Alkynyl Substitutions:
The introduction of unsaturated moieties like alkenyl and alkynyl groups can significantly impact the electronic and photophysical properties of the this compound framework. Sonogashira cross-coupling reactions have been successfully used to synthesize new alkynyl derivatives of phenothiazine. researchgate.net This method involves the coupling of chloro-substituted intermediates, such as 6-chloro-5H-benzo[a]phenothiazin-5-one, with terminal alkynes. researchgate.net Recent advances in photoredox catalysis have also enabled the trifluoromethyl-alkenylation of unactivated alkenes. mdpi.com Furthermore, palladium-catalyzed intramolecular cross-dehydrogenative coupling has been utilized to form vinyl C-H bonds. ntu.edu.sgsnnu.edu.cn
Thiophenyl Substitutions:
Thiophenyl groups have been introduced onto the phenothiazine scaffold, often to create novel dyes and functional materials. The synthesis of thiophenyl-derivatized phenothiazines has been achieved through methods like the Stille cross-coupling reaction. researchgate.netresearchgate.net This involves treating a chloro-substituted phenothiazine intermediate with an organotin reagent, such as tributyl(thien-2-yl)stannane. researchgate.net For instance, 6-(thiophen-2-yl)-12H-benzo[a]phenothiazin-5-ol has been synthesized via this route. researchgate.net Photochemical reactions of 5H-benzo[a]phenothiazin-5-one with thiophenol have also been reported to yield 6-phenylthio-5H-benzo[a]phenothiazin-5-ones. researchgate.net
| Compound | Substituent(s) | Position(s) | Synthetic Method | Reference(s) |
| 6-methyl-5H-benzo[α]phenothiazin-5-one | Methyl | 6 | Not specified | researchgate.net |
| 10-substituted 1,6-diazaphenothiazines | Various alkyl and aryl groups | 10 | Cyclization followed by alkylation/arylation | researchgate.net |
| 6-(Thiophen-2-yl)-12H-benzo[a]phenothiazin-5-ol | Thiophen-2-yl | 6 | Stille cross-coupling | researchgate.net |
| 6-Phenylthio-5H-benzo[a]phenothiazin-5-ones | Phenylthio | 6 | Photochemical reaction | researchgate.net |
| Alkynyl derivatives of phenothiazine | Various alkynyl groups | Not specified | Sonogashira cross-coupling | researchgate.net |
Computational and Theoretical Investigations of 5h Benzo a Phenothiazine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods are powerful tools for understanding the electronic structure and properties of molecules like 5H-Benzo[a]phenothiazine. These computational approaches allow for the detailed analysis of molecular orbitals, electron density distribution, and the prediction of spectroscopic behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground-state geometries and electronic properties of this compound and its derivatives.
DFT calculations have been instrumental in determining the optimized geometries of these molecules. For instance, studies on derivatives like 6-methyl-5H-benzo[a]phenothiazin-5-one have provided detailed information on bond lengths and angles. rsc.org The introduction of substituents, such as a sulfonic acid group, can induce localized electron withdrawal, leading to changes in bond lengths, like the C-S bond.
Furthermore, DFT studies have been used to analyze the charge distribution within the molecule. For example, in this compound-6-sulfonic acid, the sulfonate group induces a significant positive charge on the acceptor fragment of the molecule. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This method is particularly valuable for understanding the optical and photophysical characteristics of this compound.
TD-DFT calculations are employed to predict the electronic absorption spectra of these compounds. emerald.combohrium.com For example, in a study of phenothiazine-based copolymers, TD-DFT was used to supplement and explain experimental UV-vis absorption measurements. bohrium.com These calculations can identify the nature of electronic transitions, such as π-π* and n-π* transitions, which are characteristic of many phenothiazine (B1677639) derivatives. mdpi.com
The method also allows for the investigation of intramolecular charge transfer (ICT) phenomena, which are often responsible for the solvatochromic behavior observed in these molecules. emerald.comnih.gov By analyzing the electronic transitions, researchers can determine the extent of charge transfer from a donor part of the molecule to an acceptor part upon photoexcitation. nih.gov For instance, in some donor-acceptor phenothiazine dyes, the lowest energy electronic transition corresponds to a HOMO to LUMO transition with significant charge transfer character. nih.gov
Furthermore, TD-DFT can be used to study the properties of excited triplet states, which are important for understanding phosphorescence. mdpi.com For certain phenothiazine derivatives, TD-DFT calculations have shown that the lowest triplet state involves mixed electronic configurations and possesses a charge transfer character. mdpi.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of this compound.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. rsc.org The introduction of different substituents can modulate the HOMO and LUMO energy levels, thereby tuning the band gap. rsc.orgrsc.org For instance, extending the conjugation length in phenothiazine derivatives has been shown to decrease the LUMO level more significantly than the HOMO level, leading to a smaller band gap. rsc.org
The spatial distribution of the HOMO and LUMO is also informative. In many donor-acceptor systems based on phenothiazine, the HOMO is predominantly localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. rsc.org This separation of the frontier orbitals is a hallmark of intramolecular charge transfer upon excitation.
Computational studies also delve into the π-spin density, which describes the distribution of unpaired electron spin in the π-system of radical ions. This analysis is particularly relevant for understanding the redox properties and the stability of radical cations formed upon oxidation, a characteristic feature of phenothiazines.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| PTZ | -5.04 | - | - | rsc.org |
| Extended Phenothiazine 1 | -5.14 | - | - | rsc.org |
| Extended Phenothiazine 2 | -5.24 | - | - | rsc.org |
| Extended Phenothiazine 3 | -5.18 | - | - | rsc.org |
| Extended Phenothiazine 4 | -5.13 | - | - | rsc.org |
| Extended Phenothiazine 5 | -5.16 | - | - | rsc.org |
| Double N,S-hetero emerald.comhelicene (2) | -5.04 | -1.63 | - | rsc.org |
The change in a molecule's dipole moment upon excitation to its first excited singlet state is a critical factor influencing its interaction with the surrounding solvent molecules. This phenomenon, known as solvatochromism, is the change in the color of a solution as the solvent polarity is changed.
For several benzo[a]phenothiazine derivatives, it has been observed that the dipole moment in the first excited singlet state (μe) is significantly higher than in the ground state (μg). tandfonline.comtandfonline.com This indicates that these molecules become more polar upon excitation. tandfonline.com The increase in the dipole moment can range from approximately 1.9 to 2.5 Debye. tandfonline.comtandfonline.com
The solvatochromic shift method, which utilizes equations like the Bakhshiev and Kawski-Chamma-Viallet correlations, is commonly employed to determine these excited-state dipole moments from the shifts in the absorption and fluorescence spectra in solvents of varying polarities. tandfonline.comtandfonline.com The relationship between the Stokes shift (the difference between the absorption and emission maxima) and the solvent polarity functions allows for the calculation of the change in dipole moment.
Interestingly, a correlation has been found between the biological activity of some benzo[a]phenothiazines and their ground- and excited-state dipole moments. nih.gov Active compounds with antitumor activity were found to have a smaller ground-state dipole moment and a larger excited-state dipole moment, resulting in a higher μe/μg ratio compared to inactive compounds. nih.gov This suggests that the electronic redistribution upon excitation plays a role in their biological function.
| Compound | μg (Debye) | μe (Debye) | μe/μg | Activity | Reference |
|---|---|---|---|---|---|
| 12H-Benzo[a]phenothiazine | - | - | 3.25 - 4.38 | Active | nih.gov |
| 9-methyl-12H-benzo[a]phenothiazine | - | - | 3.25 - 4.38 | Active | nih.gov |
| 10-methyl-12H-benzo[a]phenothiazine | - | - | 3.25 - 4.38 | Active | nih.gov |
| 11-methyl-12H-benzo[a]phenothiazine | - | - | 3.25 - 4.38 | Active | nih.gov |
| Inactive Benzo[a]phenothiazines (3 compounds) | - | - | 1.77 - 2.72 | Inactive | nih.gov |
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or a nucleic acid. These methods are invaluable in drug discovery and for understanding the mechanism of action of bioactive compounds.
Molecular docking simulations are widely used to predict the binding affinities and preferred binding poses of this compound derivatives with various biological targets. These studies can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
For example, docking studies have been performed on derivatives of 6-(4-(4-aminophenylsulfonyl)phenylamino)-5H-benzo[a]phenothiazin-5-one with the crystal structures of bacterial proteins like YmaH from Bacillus subtilis and human enzymes such as histone deacetylase (HDAC8) to understand their antibacterial and potential anticancer activities. nih.gov Similarly, other phenothiazine derivatives have been docked into the active sites of enzymes like acetylcholinesterase, which is a target for Alzheimer's disease therapy, and DNA gyrase, an essential bacterial enzyme. researchgate.net
The results of these docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. For instance, in a study of phenothiazine-3-sulphonamide derivatives, the calculated binding energies for various microbial protein targets ranged from -5.1 to -7.6 kcal/mol. b-cdn.net In another study, some 1-aza-5H-benzo[a]phenothiazin-5-one derivatives showed high binding affinities of -12.31 and -13.30 kcal/mol for intact and mutated DNA gyrase, respectively. researchgate.net
These computational predictions of binding modes and affinities are crucial for the rational design of new, more potent inhibitors and for understanding the structure-activity relationships of this class of compounds.
| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Phenothiazine-3-sulphonamide derivatives | Various microbial proteins | -5.1 to -7.6 | b-cdn.net |
| 1-aza-5H-benzo[a]phenothiazin-5-one (Compound 8a) | Intact DNA gyrase | -12.31 | researchgate.net |
| 1-aza-5H-benzo[a]phenothiazin-5-one (Compound 5b) | Mutated DNA gyrase | -13.30 | researchgate.net |
In Silico Evaluation of Inhibitory Activity
In silico methodologies, particularly molecular docking, have become instrumental in predicting the inhibitory potential of this compound derivatives against various biological targets. These computational techniques simulate the interaction between a ligand (the compound) and a target protein, providing insights into binding affinities and modes of interaction, which are crucial for drug discovery.
Recent studies have focused on the antimicrobial properties of newly synthesized benzo[a]phenothiazine derivatives. In one such study, 12H-benzo[a]phenothiazin-9-amine and its sulphonamide derivatives were evaluated for their potential to inhibit microbial growth through molecular docking simulations. preprints.orgresearchgate.net The binding energies, calculated in kcal/mol, indicate the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. These simulations were performed against the active sites of proteins from two Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), two Gram-negative bacteria (Escherichia coli, Salmonella typhi), and one fungus (Aspergillus fumigatus). researchgate.netb-cdn.net
The results revealed promising inhibitory potential. For instance, against E. coli, two sulphonamide derivatives (compounds 30a and 30b ) displayed a high binding energy of -7.2 kcal/mol. preprints.org In the broader study, the binding energies for the synthesized compounds ranged from -5.1 to -7.6 kcal/mol across the different microbial targets. preprints.orgresearchgate.netb-cdn.net Specifically, against S. pyogenes, the parent amine compound (28 ) showed the highest binding energy at -7.4 kcal/mol. For the fungus A. fumigatus, a sulphonamide derivative (30b ) was most effective, with a binding energy of -7.5 kcal/mol, which was comparable to the standard drug ketoconazole. b-cdn.net These in silico findings suggest that benzo[a]phenothiazine derivatives are promising candidates for further development as antimicrobial agents. researchgate.netb-cdn.net
Another investigation focused on the inhibitory activity of N-substituted-4-phenothiazine-chalcones against acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), enzymes implicated in Alzheimer's disease. researchgate.net Molecular docking was used to understand the structure-activity relationships. The study found that two compounds, AC4 and AC12 , exhibited the highest biological activities against both enzymes, marking them as candidates for further research. researchgate.net
| Compound | Target Organism | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|---|
| Compound 28 | Streptococcus pyogenes | Not Specified | -7.4 |
| Compound 30b | Aspergillus fumigatus | Not Specified | -7.5 |
| Compound 30a | Escherichia coli | Not Specified | -7.2 |
| Compound 30b | Escherichia coli | Not Specified | -7.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features that influence activity, QSAR models serve as powerful predictive tools for designing and optimizing new, more potent derivatives of a lead compound like this compound.
For phenothiazine derivatives, QSAR studies have been successfully employed to guide the design of analogues with enhanced therapeutic properties, such as anticancer and multidrug resistance (MDR) reversal activities. researchgate.netacs.org These models are built by calculating a range of molecular descriptors for a set of compounds (the training set) and then using statistical methods to create an equation that relates these descriptors to their experimentally determined biological activities.
Computational Approaches to Correlate Molecular Descriptors with Biological Activity
The core of QSAR modeling lies in the selection and use of molecular descriptors—numerical values that characterize the physicochemical properties of a molecule. ptfarm.pl These descriptors can be categorized into several types, including constitutional, topological, electrostatic, quantum-chemical, and hydrophobic descriptors.
In the context of phenothiazines and benzo[a]phenothiazines, various computational studies have highlighted the importance of specific descriptors in predicting biological activity. A 2D-QSAR analysis of newly synthesized fluphenazine (B1673473) analogues, aimed at enhancing pro-apoptotic activity in cancer cells, generated several statistically significant models. researchgate.netptfarm.pl This study used Partial Least Squares (PLS) regression to correlate descriptors with activity, expressed as pED50 values, leading to predictive models that can guide further synthesis. ptfarm.pl
Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), are also pivotal. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently used. A DFT study on 6-methyl-5H-benzo[α]phenothiazin-5-one provided values for these frontier molecular orbitals, which are essential for understanding intramolecular charge transfer and reactivity. espublisher.com Other research has suggested that properties like circuit current energy (CRE), circuit current (CC), and bond current (BC) could be correlated with the biological activity of benzo[a]phenothiazines. nih.gov
The development of QSAR models for N-substituted-4-phenothiazine-chalcones as AChE and BACE-1 inhibitors further illustrates this approach. researchgate.net By combining 2D-QSAR with molecular docking, researchers were able to estimate biological activities with relatively high accuracy, elucidating detailed structure-activity relationships. researchgate.net The presence of specific substituents can significantly alter activity; for example, substituting an electron-withdrawing group like -CF₃ or -Cl at the 2-position of the phenothiazine ring is known to enhance activity. b-cdn.netnih.gov
| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity | Reference |
|---|---|---|---|
| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic Fields (CoMFA) | Crucial for explaining multidrug resistance (MDR) reversal activity. | acs.org |
| Quantum Chemical | HOMO/LUMO Energy | Relates to molecular reactivity and charge transfer capabilities. | espublisher.com |
| Electronic | Circuit Current Energy (CRE) | Potentially correlates with various biological activities of benzo[a]phenothiazines. | nih.gov |
| Physicochemical | pED50 (pro-apoptotic activity) | Used as the dependent variable (biological activity) in QSAR models for anticancer effects. | ptfarm.pl |
Structure Activity Relationships Sar in 5h Benzo a Phenothiazine Derivatives
Influence of Substituents on Biological Activity and Selectivity
The biological activity of 5H-Benzo[a]phenothiazine derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic system and the characteristics of appended side chains.
Effects of Position and Nature of Substituents on the Benzo[a]phenothiazine Core
Modifications to the tetracyclic core of benzo[a]phenothiazine have been a key strategy in modulating the biological activity of these compounds, particularly their anticancer properties. Research has shown that even subtle changes, such as the addition of a methyl group, can have a significant impact.
Studies have indicated that the location of methyl substituents on the 12H-benzo[a]phenothiazine skeleton is a critical determinant of antitumor activity. Specifically, methyl groups at the 9 and 10 positions have been associated with the highest anticancer efficacy. unl.edu For instance, 9-methyl-12H-benzo[a]phenothiazine has demonstrated potent activity against certain cancers. unl.edujst.go.jp In contrast, other derivatives with different substitution patterns have shown weaker or no activity. unl.edu
Furthermore, the introduction of electron-withdrawing groups, such as chloro (-Cl) or trifluoromethyl (-CF3), at the C-2 position of the broader phenothiazine (B1677639) class has been shown to enhance biological activity. nih.gov While this is a general observation for phenothiazines, it provides a valuable lead for the targeted synthesis of more potent this compound derivatives. Conversely, the introduction of a hydroxyl (-OH) group tends to decrease potency. nih.gov The antitumor activity of phenothiazine derivatives is often more strongly linked to the type of substituents on the ring than the nature of the side chain. if-pan.krakow.plresearchgate.net
The following table summarizes the effect of various substituents on the biological activity of benzo[a]phenothiazine derivatives.
| Compound/Derivative | Substituent(s) | Position(s) | Observed Biological Activity |
| 12H-Benzo[a]phenothiazine | - | - | Induced monocytic differentiation of human myelogenous leukemic cell lines. nih.govnih.gov |
| 9-Methyl-12H-benzo[a]phenothiazine | Methyl | 9 | Potent anticancer activity. unl.edujst.go.jp Induced differentiation of human myelogenous leukemic cell lines. nih.gov |
| 10-Methyl-12H-benzo[a]phenothiazine | Methyl | 10 | Induced differentiation of human myelogenous leukemic cell lines. nih.govnih.gov |
| 11-Methyl-12H-benzo[a]phenothiazine | Methyl | 11 | Induced differentiation of human myelogenous leukemic cell lines. nih.govnih.gov |
| 5-Oxo-5H-benzo[a]phenothiazine | Oxo | 5 | Induced differentiation of human myelogenous leukemic cell lines. nih.govnih.gov |
| 6-Hydroxy-5-oxo-5H-benzo[a]phenothiazine | Hydroxy, Oxo | 6, 5 | Little or no differentiation-inducing activity. nih.gov |
| 6-Methyl-5-oxo-5H-benzo[a]phenothiazine | Methyl, Oxo | 6, 5 | Little or no differentiation-inducing activity. nih.gov |
| 5H-Benzo[a] unl.edujst.go.jpbenzothiazino-[3,2-c]phenothiazine | - | - | Little or no differentiation-inducing activity. nih.gov |
Role of Side Chains and Their Lengths in Modulating Activity
The side chain attached to the nitrogen atom at position 10 of the phenothiazine ring system plays a crucial role in determining the pharmacological profile of these compounds. if-pan.krakow.plresearchgate.net The length of the alkyl bridge connecting the heterocyclic core to a terminal amine group, and the nature of that amine, significantly influence activity.
For the broader class of phenothiazines, a four-carbon alkyl bridge between the nitrogen at position 10 and the terminal amine has been associated with increased activity against cellular proliferation and multidrug resistance (MDR) compared to shorter two- or three-carbon chains. nih.gov Furthermore, the type of terminal amino group is a key determinant of potency. Derivatives incorporating a piperazinyl amine have shown greater activity than those with non-cyclic amino groups. nih.gov Tertiary amines have been found to be more effective as anti-MDR agents than secondary or primary amines. nih.gov
In the context of neuroleptic activity for general phenothiazines, the intensity of action follows the order: piperazine (B1678402) group > piperidine (B6355638) group > aliphatic chain. if-pan.krakow.pl A three-carbon chain connecting the phenothiazine ring to the terminal amine is considered important for this specific activity. slideshare.net While these findings are for the general phenothiazine class, they provide a strong basis for designing this compound derivatives with tailored biological activities. The modification of the aminoalkyl side chain length and the type of terminal amine present a viable strategy for enhancing the anti-cancer potential of these compounds. if-pan.krakow.pl
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional structure of this compound derivatives is a critical factor governing their interaction with biological targets. Phenothiazines are known to possess a non-planar, "butterfly" conformation, and the specific folding of the tricyclic system can influence their biological activity. mdpi.com
Computational studies, such as those employing the PM3 method, have been used to investigate the relationship between the dipole moments and the biological activity of benzo[a]phenothiazines. nih.gov Research has shown that active compounds that induce monocytic differentiation of human myelogenous leukemic cell lines, such as 12H-Benzo[a]phenothiazine and its 9-, 10-, and 11-methyl derivatives, exhibit a significantly smaller calculated ground-state dipole moment (μg) and a larger first excited-state dipole moment (μe). nih.gov The ratio of these dipole moments (μe/μg) for active compounds ranged from 3.25 to 4.38, while for inactive compounds, this ratio was considerably lower, ranging from 1.77 to 2.72. nih.gov This suggests that these dipole moments could serve as useful parameters for predicting the biological activity of benzo[a]phenothiazine derivatives. nih.gov
While detailed crystallographic data specifically identifying the bioactive conformations of a wide range of this compound derivatives remain an area of active investigation, the existing evidence strongly points to the importance of the molecule's electronic and spatial properties in determining its biological effects.
Radical Intensity and its Correlation with Biological Effects
A compelling body of evidence suggests a direct link between the ability of this compound derivatives to generate radical species and their biological activity, particularly their capacity to induce differentiation in human myelogenous leukemic cell lines. nih.govresearchgate.net
Electron Spin Resonance (ESR) spectroscopy has been instrumental in demonstrating that active benzo[a]phenothiazines produce radicals under alkaline conditions. nih.gov Compounds such as 12H-Benzo[a]phenothiazine, 9-methyl-12H-benzo[a]phenothiazine, 10-methyl-12H-benzo[a]phenothiazine, 11-methyl-12H-benzo[a]phenothiazine, and 5-oxo-5H-benzo[a]phenothiazine, all of which induce differentiation, were found to generate radicals. nih.gov In contrast, derivatives with little to no differentiation-inducing activity, such as 6-hydroxy-5-oxo-5H-benzo[a]phenothiazine and 6-methyl-5-oxo-5H-benzo[a]phenothiazine, did not produce detectable amounts of radicals. nih.gov
Furthermore, active benzo[a]phenothiazines have been shown to enhance the radical intensity of sodium L-ascorbate. nih.gov This radical modulation activity is thought to be a key part of the mechanism by which these compounds induce monocytic differentiation and apoptosis in human myelogenous leukemic cell lines. nih.gov The induction of human leukemic cell differentiation by these compounds is suggested to be initiated by radical-mediated reactions. nih.gov There is a positive correlation between the radical intensity of benzo[a]phenothiazines and their biological activities. researchgate.net
The table below illustrates the correlation between radical generation and the differentiation-inducing activity of various benzo[a]phenothiazine derivatives.
| Compound | Differentiation-Inducing Activity | Radical Generation (ESR) |
| 12H-Benzo[a]phenothiazine | Active | Yes |
| 9-Methyl-12H-benzo[a]phenothiazine | Active | Yes |
| 10-Methyl-12H-benzo[a]phenothiazine | Active | Yes |
| 11-Methyl-12H-benzo[a]phenothiazine | Active | Yes |
| 5-Oxo-5H-benzo[a]phenothiazine | Active | Yes |
| 6-Hydroxy-5-oxo-5H-benzo[a]phenothiazine | Inactive | No |
| 6-Methyl-5-oxo-5H-benzo[a]phenothiazine | Inactive | No |
| 5H-Benzo[a] unl.edujst.go.jpbenzothiazino-[3,2-c]phenothiazine | Inactive | No |
Preclinical Biological Activities and Molecular Mechanisms of 5h Benzo a Phenothiazine
Antiproliferative Activity and Cellular Differentiation Modulation
5H-Benzo[a]phenothiazine and its analogs have been the subject of extensive research for their ability to inhibit the growth of cancer cells and influence cellular maturation processes. These compounds have shown promise in preclinical studies for their capacity to induce programmed cell death, promote the differentiation of malignant cells into more mature and less aggressive phenotypes, and interfere with the molecular machinery that drives cancer progression.
Induction of Apoptosis in Cancer Cell Lines (e.g., Human Myelogenous Leukemic Cells)
Derivatives of benzo[a]phenothiazine have been identified as potent inducers of apoptosis, or programmed cell death, in various cancer cell lines, including those of hematological origin such as human myelogenous leukemia. nih.gov Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com
For instance, in human leukemia cell lines like HL-60 and K562, treatment with benzo[a]phenothiazine derivatives has been shown to lead to DNA fragmentation and the formation of apoptotic bodies, which are characteristic features of apoptosis. researchgate.netnih.gov The apoptotic cascade is a critical target in cancer therapy, and the ability of this compound derivatives to activate this process underscores their therapeutic potential.
Table 1: Effects of Benzo[a]phenothiazine Derivatives on Apoptotic Markers in Leukemia Cell Lines
| Cell Line | Compound | Effect on Apoptotic Markers | Reference |
| HL-60 | Benzo[a]phenothiazine derivative | Increased PARP cleavage, Increased Bax expression | researchgate.net |
| K562 | Benzo[a]phenothiazine derivative | Increased PARP cleavage, Increased Bax expression | researchgate.net |
Stimulation of Monocytic Differentiation in Leukemic Cell Lines (e.g., ML-1, U-937, THP-1)
In addition to inducing apoptosis, certain benzo[a]phenothiazine derivatives have been observed to stimulate monocytic differentiation in human myelogenous leukemic cell lines such as ML-1, U-937, and THP-1. nih.govnih.govnih.govplos.orgcolab.ws This process involves the transformation of immature and rapidly proliferating leukemia cells into mature monocytes or macrophages, which are non-dividing and have specialized immune functions.
The differentiation is often characterized by morphological changes, such as increased cell size and adherence, as well as the expression of specific cell surface markers like CD11b and CD14. plos.orgresearchgate.net For example, studies have demonstrated that treatment of U-937 and THP-1 cells with specific benzo[a]phenothiazine compounds can lead to an increase in these differentiation markers, indicating a shift towards a more mature monocytic phenotype. nih.govnih.govresearchgate.net This differentiation-inducing activity represents a non-cytotoxic approach to cancer therapy, aiming to halt the uncontrolled proliferation of cancer cells by promoting their maturation.
Mechanisms of Cell Cycle Arrest
The antiproliferative effects of this compound derivatives are also attributed to their ability to induce cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle. nih.govnih.gov Preclinical studies have shown that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.govfrontiersin.org
The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For example, some phenothiazine (B1677639) derivatives have been shown to downregulate the expression of cyclins D and E and their associated CDKs, CDK2 and CDK4, which are crucial for the G1-S phase transition. nih.gov This disruption of the cell cycle machinery ultimately leads to a halt in cell proliferation.
Table 2: Effect of a Benzazepine Derivative (BBL22) on Cell Cycle Distribution in Tumor Cell Lines
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| LNCaP (Prostate) | Control | 65 | 20 | 15 | nih.gov |
| LNCaP (Prostate) | 50 µM BBL22 (24h) | 25 | 10 | 65 | nih.gov |
| PC3 (Prostate) | Control | 55 | 25 | 20 | nih.gov |
| PC3 (Prostate) | 50 µM BBL22 (24h) | 20 | 15 | 65 | nih.gov |
| HBL100 (Breast) | Control | 60 | 25 | 15 | nih.gov |
| HBL100 (Breast) | 50 µM BBL22 (24h) | 30 | 10 | 60 | nih.gov |
Modulation of Key Intracellular Signaling Pathways (e.g., PI3K/AKT, mTOR, MAPK/ERK1/2, FOXO Transcription Factors)
The biological activities of this compound derivatives are mediated through their interaction with critical intracellular signaling pathways that are often dysregulated in cancer. Among the most important of these are the PI3K/AKT/mTOR and MAPK/ERK1/2 pathways, which play central roles in cell proliferation, survival, and metabolism. nih.govmdpi.comresearchgate.net
Phenothiazine compounds have been shown to suppress the PI3K/Akt/mTOR signaling cascade. nih.gov This inhibition can lead to decreased cell proliferation and the induction of apoptosis. nih.govresearchgate.net Similarly, these compounds can interfere with the MAPK/ERK1/2 pathway, which is also crucial for cancer cell growth and survival. nih.gov
Furthermore, the activity of FOXO (Forkhead box O) transcription factors, which act as tumor suppressors by promoting the expression of genes involved in cell cycle arrest and apoptosis, is negatively regulated by the PI3K/AKT pathway. By inhibiting this pathway, benzo[a]phenothiazine derivatives can potentially lead to the activation of FOXO transcription factors, further contributing to their anticancer effects.
Reversal of Multi-Drug Resistance (MDR) in Tumor Cells through Efflux Pump Inhibition
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). frontierspartnerships.orgnih.gov These transporters act as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy.
Benzo[a]phenothiazine derivatives have been identified as potent inhibitors of these efflux pumps. nih.govnih.gov By blocking the function of P-gp, these compounds can increase the intracellular accumulation of anticancer drugs in resistant cells, thus restoring their sensitivity to treatment. nih.govnih.gov For example, 5H-benzo[a]phenothiazin-5-one has been shown to efficiently inhibit the efflux of the P-gp substrate Rhodamine 123 in MDR cells. nih.gov The mechanism of inhibition is thought to involve direct interaction with the drug binding sites on the transporter protein or by altering the lipid membrane environment. frontierspartnerships.orgresearchgate.net
Inhibition of Tumor Angiogenesis via Vascular Endothelial Growth Factor (VEGF) Production Suppression (in preclinical models)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. nih.gov
Preclinical studies have indicated that phenothiazine derivatives, including benzo[a]phenothiazines, can inhibit tumor angiogenesis by suppressing the production of VEGF and interfering with its signaling pathway. nih.gov By reducing the levels of VEGF, these compounds can decrease the formation of new blood vessels within tumors, thereby impeding their growth and spread. This anti-angiogenic activity, coupled with their direct cytotoxic and cytostatic effects, highlights the multi-faceted anticancer potential of this compound derivatives.
Antimicrobial and Anti-infective Research
The antimicrobial potential of phenothiazine-related compounds has been a subject of scientific inquiry. However, the activity of the this compound scaffold itself shows notable distinctions from the broader phenothiazine class.
In vitro research on the direct antibacterial effects of this compound has yielded specific results. A comparative study investigating various phenothiazines, benzo[a]phenothiazines, and benz[c]acridines found that the eight tested benzo[a]phenothiazine compounds were inactive against Escherichia coli K12 nih.gov. This is in contrast to other phenothiazine derivatives, which demonstrated potent antibacterial activity in the same study nih.gov.
While many phenothiazine derivatives exhibit broad-spectrum antibacterial properties, some research suggests that the antimicrobial action of benzo[a]phenothiazine derivatives in vivo may be indirect, possibly occurring through host-mediated immunopotentiation rather than direct bactericidal or bacteriostatic effects researchgate.net. The broader class of phenothiazines has been shown to possess activity against various strains, including multidrug-resistant Acinetobacter baumannii and Staphylococcus aureus, but the direct efficacy of the unsubstituted this compound ring system in vitro appears limited based on available studies nih.govnih.govfrontiersin.org.
The antifungal properties of the phenothiazine chemical class have been established, with some derivatives showing more potent activity against fungi than against bacteria nih.gov. Studies have demonstrated the efficacy of various phenothiazine compounds against a range of medically important fungi, including fluconazole-resistant Candida species, Cryptococcus neoformans, and filamentous molds like Aspergillus fumigatus nih.govsemanticscholar.org. However, specific in vitro studies detailing the antifungal activity of the parent compound, this compound, against a spectrum of fungal strains were not prominent in the reviewed literature. The focus of extensive antifungal research has primarily been on substituted phenothiazine derivatives rather than the benzo[a]phenothiazine scaffold itself nih.gov.
Research into the antimicrobial mechanisms of phenothiazine-related compounds points primarily to their interaction with bacterial cell membranes and, notably, the inhibition of efflux pumps nih.gov. Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance (MDR), and their inhibition can restore the efficacy of conventional antibiotics nih.govbohrium.comresearchgate.net.
A study on 5H-benzo[a]phenothiazin-5-one, a direct derivative of the core compound, demonstrated that it efficiently inhibited the efflux of rhodamine 123 in multidrug-resistant cells, providing strong evidence of its ability to block efflux pump activity nih.gov. Phenothiazines are understood to act as electron donors that can interfere with the plasma membrane's lipid bilayer, leading to depolarization nih.gov. This disruption affects the energy-dependent processes of the membrane, including the action of efflux pumps which often rely on a proton motive force nih.govnih.govresearchgate.net. This mechanism appears to be a primary way these compounds combat antibiotic resistance in bacteria like Staphylococcus aureus by inhibiting pumps such as NorA nih.govacs.org. No specific research findings were identified regarding the targeting of bacterial peptidoglycan transpeptidase by this compound.
Table 1: Investigated Mechanism of Action against Microorganisms
| Mechanism | Finding | Compound Studied | Source |
|---|---|---|---|
| Efflux Pump Inhibition | Efficiently inhibited rhodamine 123 efflux in mdr cells. | 5H-Benzo[a]phenothiazin-5-one | nih.gov |
| Efflux Pump Inhibition | Inhibit efflux by PMF-dependent pumps. | Phenothiazines (general class) | nih.govbohrium.comresearchgate.net |
| Plasma Membrane Effects | Act as electron donors, potentially causing membrane depolarization. | Phenothiazines (general class) | nih.gov |
Immunomodulatory Research
In vitro studies have explored the effects of this compound on components of the human immune system, revealing complex interactions with lymphocytes and natural killer cells.
The impact of benzo[a]phenothiazines on T-lymphocyte activation has produced conflicting results in the scientific literature. One body of research indicates that certain benzo[a]phenothiazines can stimulate T-cell blast formation researchgate.net. In contrast, other studies have reported that these compounds dose-dependently suppressed mitogen-stimulated T-cell proliferation and inhibited blast transformation of human peripheral blood lymphocytes. This suggests that the effect may be highly dependent on the specific derivative and the experimental conditions.
Research indicates that benzo[a]phenothiazines can enhance the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system involved in targeting virally infected cells and tumor cells researchgate.net. The mechanism for this enhancement is believed to be indirect. Studies suggest that the stimulatory effect on NK cell activity may occur through the activation of monocytes and macrophages researchgate.net. This host-mediated immunopotentiation is a key feature distinguishing the biological activity of benzo[a]phenothiazines from other phenothiazines researchgate.net. While some specific phenothiazine derivatives like fluphenazine (B1673473) have been shown to inhibit NK-mediated cytolysis, the benzo[a]phenothiazine class has been associated with stimulation researchgate.netnih.gov.
Table 2: Summary of In Vitro Immunomodulatory Research Findings
| Immune Cell Type | Observed Effect | Proposed Mechanism | Source |
|---|---|---|---|
| T-Lymphocytes | Stimulation of blast formation OR Inhibition of mitogen-induced proliferation. | Direct action on T-cells (conflicting reports). | researchgate.net |
| Natural Killer (NK) Cells | Enhancement of cell activity. | Indirect, via activation of monocytes and macrophages. | researchgate.net |
Antibody-Dependent Cellular Cytotoxicity (in vitro)
The in vitro effects of benzo[a]phenothiazine derivatives on antibody-dependent cellular cytotoxicity (ADCC) have been a subject of investigation. Studies involving four distinct benzo[a]phenothiazine compounds on human peripheral blood mononuclear cells (PBM) have shed light on their immunomodulatory capabilities. Research indicates that these compounds can influence natural killer (NK) cell activity, a key component of ADCC. Specifically, benzo[a]phenothiazines that induce cellular differentiation have been shown to stimulate NK cell activity nih.gov. This stimulatory effect was observed to be diminished when monocytes were removed from the peripheral blood mononuclear cells, suggesting that the mechanism involves the direct activation of monocytes by these differentiation-inducing benzo[a]phenothiazine compounds nih.gov.
Further research has identified specific derivatives, such as 12H-benzo[a]phenothiazine and 5-oxo-5H-benzo[a]phenothiazine, as potent inducers of differentiation in human myelogenous leukemic cell lines (ML-1, U-937, THP-1), causing them to mature into monocytes/macrophages nih.gov. This differentiation-inducing activity is significant as it points towards a potential mechanism for enhancing immune responses against tumor cells. In contrast, the parent phenothiazine compound and other benzo[a]phenothiazine derivatives demonstrated considerably less differentiation-inducing activity nih.gov.
Enzyme Inhibition Studies
The phenothiazine scaffold, the core structure of this compound, is recognized for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease nih.govresearchgate.net. Computational and in vitro studies have consistently shown that phenothiazine derivatives can act as AChE inhibitors nih.govresearchgate.netnih.gov.
Molecular docking studies reveal that these compounds can bind effectively within the active site of the AChE enzyme nih.govresearchgate.net. The binding is typically stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues in the enzyme's active gorge nih.govresearchgate.net. For example, studies on various phenothiazine analogs have demonstrated strong binding affinities, with Glide scores ranging from -8.43 to -13.42 kcal/mol nih.govresearchgate.net. While specific IC50 values for the unsubstituted this compound are not extensively documented in the available literature, related benzothiazine and benzothiazepine derivatives have shown significant inhibitory activity, with IC50 values in the micromolar and even nanomolar range for some analogs researchgate.netmdpi.com. The S-oxides of some phenothiazine derivatives have also been identified as potent and selective inhibitors of AChE nuph.edu.ua.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Phenothiazine Derivatives
| Compound Class | Specific Derivative/s | Finding |
|---|---|---|
| Phenothiazine Analogs | Coumarin-fused phenothiazines | Glide scores ranged from -13.4237 to -8.43439 in docking studies against AChE. nih.govresearchgate.net |
| Phenothiazine Derivatives | Chlorpromazine (CPM), Promethazine (PMZ) | IC50 values against AChE were estimated as 11 ng/mL and 17 ng/mL, respectively. nuph.edu.ua |
| Benzothiazine Derivatives | Thiadiazole-benzothiazine hybrids | Showed significant AChE inhibition with IC50 values as low as 0.025 µM. mdpi.com |
This table presents data for the general class of phenothiazine derivatives to indicate the potential activity of this compound.
The phenothiazine molecular structure has been identified as a highly favorable "cap group" for the development of potent and selective inhibitors of Histone Deacetylase 6 (HDAC6) nih.govresearchgate.net. HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin and is a therapeutic target in various diseases, including cancer and neurodegenerative disorders nih.govuic.edu.
Preclinical research has led to the synthesis of phenothiazine-based benzhydroxamic acids that exhibit high potency and selectivity for HDAC6. Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenothiazine ring system, such as the incorporation of a nitrogen atom to create an azaphenothiazine structure, can significantly increase both potency and selectivity for HDAC6 over other HDAC isoforms (over 500-fold selectivity against HDAC1, HDAC4, and HDAC8) nih.govresearchgate.net. Molecular modeling and co-crystallization studies have confirmed the binding mode of these inhibitors within the catalytic domain of HDAC6 nih.govresearchgate.net. While the unsubstituted this compound has not been the primary focus of these specific studies, the consistent and potent activity of its core scaffold strongly suggests its potential as a basis for HDAC6 inhibitor design.
Table 2: HDAC6 Inhibitory Activity of Selected Phenothiazine-Based Compounds
| Compound | HDAC6 IC50 (nM) | Selectivity (over HDAC1) | Key Structural Feature |
|---|---|---|---|
| Phenothiazine-based hydroxamic acid (Compound 1a) | 5 nM | >1000-fold | Unmodified phenothiazine cap with benzhydroxamic acid nih.gov |
| Azaphenothiazine derivative | 5 nM | >500-fold | Nitrogen atom incorporated into the phenothiazine framework nih.govresearchgate.net |
This table illustrates the potency of the phenothiazine scaffold in HDAC6 inhibition, providing context for the potential of this compound.
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in inflammation and is often overexpressed in various types of cancer, making it a significant target for anti-inflammatory and anticancer drug development mdpi.comnih.gov. While direct preclinical studies on the COX-2 inhibitory activity of this compound are limited, compelling evidence from structurally analogous compounds suggests a strong potential for such activity.
Research on benzo[a]phenoxazines, which share a similar tricyclic core structure with benzo[a]phenothiazines but have an oxygen atom instead of sulfur, has demonstrated significant in vitro inhibition of the COX-2 enzyme researchgate.net. In these studies, benzo[a]phenoxazine compounds tested at a concentration of 100 µM markedly reduced COX-2 activity, with some derivatives retaining significant inhibitory effects even at lower concentrations researchgate.net. The structural similarity between these two classes of compounds provides a strong rationale for investigating this compound and its derivatives as potential COX-2 inhibitors. This potential is underscored by the broad search for novel heterocyclic scaffolds that can selectively target the COX-2 enzyme for therapeutic benefit mdpi.commdpi.com.
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Interaction
The phenothiazine scaffold is well-established as a potent antioxidant and radical scavenger nih.govresearchgate.net. Its derivatives can interact with and neutralize reactive oxygen species (ROS), which are implicated in a wide range of degenerative diseases. The antioxidant activity of phenothiazines stems from the ability of the nitrogen and sulfur heteroatoms in the central ring to participate in redox reactions, allowing the molecule to donate an electron or a hydrogen atom to stabilize free radicals mdpi.com.
Computational and experimental studies have elucidated several mechanisms through which phenothiazines scavenge free radicals nih.govrsc.org:
Hydrogen Atom Transfer (HAT): The N-H group on the phenothiazine ring can donate a hydrogen atom to a radical, thereby neutralizing it. This is considered an energetically favorable mechanism, particularly in lipid environments nih.govphyschemres.org.
Single Electron Transfer (SET): The phenothiazine molecule can donate an electron to a radical species, forming a stable phenothiazinyl radical cation nih.govrsc.org.
Radical Adduct Formation (RAF): A free radical can directly add to the aromatic rings of the phenothiazine structure nih.govrsc.org.
The dominant mechanism often depends on the specific radical species and the surrounding environment (aqueous vs. lipid) nih.govrsc.org. In aqueous solutions, phenothiazine exhibits excellent antioxidant activity against a broad spectrum of ROS. However, in lipid media, it can sometimes display pro-oxidant behavior due to the formation of a stable and potentially toxic phenothiazinyl radical rsc.org. The diverse biological activities of benzo[a]phenothiazines, including their antitumor effects, have been linked to this ability to generate radicals from the nitrogen atom at position 12 nih.gov. Several derivatives have demonstrated a high capacity to scavenge H2O2 and reduce Fe(3+) to Fe(2+), with activities comparable to standard antioxidants like ascorbic acid nih.gov.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 12H-benzo[a]phenothiazine |
| 5-oxo-5H-benzo[a]phenothiazine |
| 5H-benzo[a]phenothiazin-5-one |
| 6-methyl-5H-benzo[a]phenothiazin-5-one |
| 6-Hydroxy-5-oxo-5H-benzo[a]phenothiazine |
| Acetylcholine |
| Chlorpromazine |
| Promethazine |
| Thioridazine |
| Tubacin |
| Tubastatin A |
| Ricolinostat |
| Citarinostat |
| Doxorubicin |
| 5-Fluorouracil |
| Ascorbic acid |
| Probucol |
| Donepezil |
Emerging Research Applications of 5h Benzo a Phenothiazine and Its Derivatives
Materials Science Applications
The electron-rich nature of the phenothiazine (B1677639) core makes it an excellent building block for organic electronic materials. researchgate.netrsc.org The extended π-conjugation in 5H-Benzo[a]phenothiazine derivatives allows for significant modification of their electronic and optical properties, making them suitable for a range of applications in materials science. researchgate.net
Derivatives of this compound are being investigated as metal-free organic dyes for use as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.net The fundamental structure of phenothiazines contains electron-rich nitrogen and sulfur atoms that can donate electrons to the photoanodes of solar cells. researchgate.net The goal is to develop efficient, low-cost alternatives to traditional ruthenium-based sensitizers. bibliotekanauki.pl
In one study, a DSSC was fabricated using 6-methyl-5H-benzo[α]phenothiazin-5-one as the photosensitizer on a zirconium dioxide (ZrO₂) photoanode. researchgate.netresearchgate.net The synthesized dye exhibited multiple absorption bands in the UV-visible spectrum, which is crucial for harvesting solar energy. researchgate.net The performance of this specific solar cell was characterized by several key photovoltaic parameters. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Short-Circuit Current Density (Jsc) | 3.01 mA/cm² | The maximum current produced by the solar cell when there is no external resistance. |
| Open-Circuit Voltage (Voc) | 0.42 V | The maximum voltage available from a solar cell when no current is flowing. |
| Fill Factor (FF) | 0.20 | A measure of the cell's quality, representing the ratio of the maximum power to the theoretical power. |
| Power Conversion Efficiency (η) | 1.6% | The overall efficiency of the cell in converting sunlight into electrical power. |
Further research into phenothiazine derivatives for DSSCs has focused on molecular engineering to optimize performance. bibliotekanauki.pl By modifying the structure, for instance by introducing different substituents, researchers can tune the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bibliotekanauki.pl This tuning is critical for ensuring efficient electron injection into the semiconductor (e.g., TiO₂) and effective dye regeneration by the electrolyte. bibliotekanauki.plmdpi.com Studies have shown that co-sensitization, where a phenothiazine derivative is used in conjunction with other dyes like N719, can lead to significantly enhanced power conversion efficiencies, with values reaching up to 8.50% after various optimizations. bibliotekanauki.pl
The strong electron-donor character and charge carrier mobility of phenothiazine derivatives make them preferred building blocks for the active components of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org In these applications, they are often used as hole-transporting materials or as part of the emissive layer. rsc.org The "butterfly" shape of the phenothiazine molecule and the ability to tailor its properties through derivatization are key advantages. researchgate.net
Research has explored creating donor-π-acceptor (D-π-A) type molecules where the phenothiazine moiety acts as the electron donor. eurjchem.com A series of novel D-π-A chromophores based on phenothiazine demonstrated orange-to-red emission and good thermal stability, which are desirable properties for OLEDs. eurjchem.com The investigation into these compounds included their photophysical and thermal properties. eurjchem.com
| Property | Value Range | Significance in Optoelectronics |
|---|---|---|
| Optical Band Gap (E_g) | 2.32–2.50 eV | Determines the energy of light absorbed and emitted, influencing the color of the OLED. |
| Stokes Shift | 4846–9430 cm⁻¹ | The difference between the absorption and emission maxima; a large shift can reduce self-absorption. |
| Thermal Decomposition Temp. (T_5d) | 335–354 °C | Indicates the material's stability at high temperatures, which is crucial for device longevity. |
Furthermore, certain phenothiazine derivatives are promising candidates for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF is a mechanism that can potentially enable OLEDs to achieve 100% internal quantum efficiency, a significant goal in the field. researchgate.netrsc.org The specific molecular geometry of N-aryl phenothiazines can lead to distinct conformers (quasi-axial and quasi-equatorial) that influence their optoelectronic properties and suitability for TADF applications. rsc.org
Forensic Science Applications
Beyond materials science, the unique chemical reactivity and fluorescent properties of this compound derivatives have opened doors for their use in forensic investigations. jcsp.org.pkjcsp.org.pk Their ability to react with components of human secretions to produce visible or luminescent products is of particular interest.
Latent fingermarks, which are invisible to the naked eye, are crucial pieces of physical evidence. jcsp.org.pk Their detection often relies on chemical reagents that react with substances in the fingermark residue, such as amino acids. jcsp.org.pk Recently, novel compounds based on the benzo[a]phenothiazine skeleton have been developed as fingermark visualization reagents. jcsp.org.pkjcsp.org.pk
A study detailed the synthesis and application of 1,4-dibromo-5H-benzo[a]phenothiazin-5-one for detecting latent fingermarks on porous surfaces like paper. jcsp.org.pkjcsp.org.pk This compound was found to react with amino acids present in fingerprint secretions to yield clear, photoluminescent prints with high contrast and well-defined ridge detail. jcsp.org.pkjcsp.org.pk
The performance of this new reagent was compared with 1,8-diazafluoren-9-one (B1298732) (DFO), a standard and effective reagent used in forensic science. jcsp.org.pkjcsp.org.pk The results were highly optimistic, showing that the benzo[a]phenothiazine derivative was only slightly inferior to DFO in terms of luminescence but provided comparable clarity and contrast. jcsp.org.pkjcsp.org.pk A significant finding was the reagent's ability to develop aged fingermarks, successfully visualizing prints that were up to three months old. jcsp.org.pkjcsp.org.pk This preliminary research suggests that benzo[a]phenothiazine derivatives have strong potential to become effective tools for forensic investigators. jcsp.org.pk
Future Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Routes for Complex Architectures
The core structure of 5H-Benzo[a]phenothiazine offers a versatile platform for chemical modification. researchgate.net Future synthetic efforts should focus on creating more complex and diverse analogues. This includes the development of novel synthetic methodologies that allow for precise control over stereochemistry and the introduction of various functional groups at specific positions on the phenothiazine (B1677639) ring system. brieflands.comrsc.org The exploration of multi-component reactions and the use of advanced catalytic systems could provide efficient pathways to novel derivatives with unique three-dimensional structures. tandfonline.comjuniperpublishers.com Such architectural complexity is crucial for enhancing target specificity and potency. Furthermore, scalable synthesis routes are needed to produce sufficient quantities of lead compounds for extensive preclinical testing. researchgate.net
Identification of Novel Biological Targets and Undiscovered Mechanisms of Action
While the anticancer and antimicrobial activities of some benzo[a]phenothiazines are established, the full spectrum of their biological targets remains largely unknown. brieflands.comresearchgate.net Future research should employ a combination of proteomics, genomics, and biochemical assays to identify novel protein binding partners and signaling pathways affected by these compounds. For instance, some phenothiazine derivatives have been shown to inhibit calmodulin and activate protein phosphatase 2A (PP2A), suggesting potential roles in modulating cellular signaling cascades. plos.org Investigations into their effects on processes like apoptosis, cell cycle regulation, and angiogenesis are warranted. brieflands.com Unraveling these mechanisms is critical for understanding their therapeutic potential and for identifying new disease indications.
Advanced Computational Drug Design and Virtual Screening for Potent Analogues
Computational approaches are invaluable tools for accelerating the drug discovery process. Structure-based virtual screening and molecular docking studies can be employed to screen large libraries of virtual compounds against known and newly identified biological targets. researchgate.netresearchgate.net This can help in prioritizing the synthesis of analogues with the highest predicted binding affinities and most favorable interaction profiles. researchgate.net Quantitative structure-activity relationship (QSAR) studies can further refine the design of new derivatives by correlating specific structural features with biological activity. researchgate.net These in silico methods, when integrated with experimental validation, can significantly streamline the identification of potent and selective this compound analogues. ijcce.ac.ir
Investigation of Synergistic Effects with Existing Research Agents in Preclinical Models
The combination of this compound derivatives with existing therapeutic agents could offer a powerful strategy to enhance efficacy and overcome drug resistance. Preclinical studies should explore the synergistic effects of these compounds with established anticancer drugs, antibiotics, and antiviral agents. plos.orgnih.gov For example, studies have shown that certain benzo[a]phenothiazines can enhance the antiviral activity of acyclovir (B1169) against herpes simplex virus. nih.gov Similarly, their ability to inhibit P-glycoprotein, a key player in multidrug resistance, suggests their potential to sensitize cancer cells to chemotherapy. researchgate.netscispace.com Rigorous in vitro and in vivo models are needed to evaluate these combination therapies and to determine optimal dosing regimens. juniperpublishers.combiotech-asia.org
Exploration of Targeted Delivery Strategies in Preclinical Research (e.g., nanocarriers)
To improve the therapeutic index of this compound derivatives, targeted delivery strategies should be investigated. Encapsulating these compounds within nanocarriers, such as liposomes, polymer nanoparticles, or dendrimers, can enhance their solubility, stability, and tumor-specific accumulation. nih.govnih.govresearchgate.net This approach can minimize off-target toxicity and increase the effective concentration of the drug at the desired site of action. uchicagomedicine.org The surface of these nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve even greater specificity for cancer cells or other pathological tissues. mdpi.com Preclinical evaluation of these nanoformulations is a critical step towards their potential clinical translation. researchgate.net
Addressing Gaps in Understanding Biological Selectivity and Specificity
A crucial aspect of future research is to thoroughly characterize the selectivity and specificity of this compound analogues. It is essential to determine their effects on a wide range of cell types, including both cancerous and normal cells, to assess their therapeutic window. mdpi.com Investigating the structural determinants of selectivity will be key to designing compounds with improved safety profiles. nih.govosti.gov For instance, modifications to the phenothiazine scaffold can influence its interaction with different biological targets, and understanding these structure-selectivity relationships is paramount. nih.gov
Long-Term Preclinical Efficacy and Mechanism Validation Studies
Promising this compound candidates identified through initial screening and optimization must undergo rigorous long-term preclinical evaluation. This includes comprehensive efficacy studies in relevant animal models of disease to confirm their therapeutic potential. uow.edu.auregulations.gov Concurrently, in-depth mechanism-of-action studies should be conducted to validate the molecular targets and pathways identified in earlier stages. nih.gov These long-term studies are essential for gathering the necessary data to support the advancement of the most promising compounds into clinical trials.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5H-Benzo[a]phenothiazine derivatives, and how are purity and structural integrity validated?
- Methodological Answer : Synthesis typically involves coupling reactions under alkaline conditions (e.g., 2 M NaOH) in a 1,4-dioxane/water (1:1) solvent system. For example, derivatives like 5n and 5p are synthesized via hydrolysis of precursor compounds (e.g., 4n, 4p) under reflux, yielding solids with high purity (>80%). Structural validation employs -NMR and -NMR to confirm substituent positions and coupling constants, while ESI-MS ensures molecular ion peaks match theoretical masses .
| Example Reaction Conditions |
|---|
| Compound |
| -------------- |
| 5n |
| 5p |
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : -NMR is essential for confirming substituent regiochemistry (e.g., methylene bridge protons resonate at δ 4.0–5.0 ppm). -NMR identifies carbonyl carbons (e.g., benzoic acid derivatives at δ 167–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while melting points indicate crystalline purity. For advanced derivatives, X-ray crystallography may resolve stereochemical ambiguities .
Q. How are this compound derivatives screened for biological activity in early-stage research?
- Methodological Answer : Initial screens focus on enzyme inhibition assays (e.g., histone deacetylase (HDAC) inhibition) using fluorogenic substrates. For example, compounds like 5k–5p are tested at 1–10 µM concentrations in cell-free systems, with IC values calculated via dose-response curves. Parallel cytotoxicity assays (e.g., MTT on cancer cell lines) differentiate selective inhibitors from non-specific toxic agents .
Advanced Research Questions
Q. How can structural modifications at the 10-position of this compound enhance HDAC selectivity?
- Methodological Answer : Introducing bulkier substituents (e.g., chlorobenzyl groups in 5q) reduces off-target effects by sterically blocking non-catalytic HDAC domains. Computational docking (e.g., AutoDock Vina) predicts binding affinities to HDAC isoforms (e.g., HDAC6 vs. HDAC1). Validated via comparative enzymatic assays: 5q shows 12-fold selectivity for HDAC6 (IC = 0.8 µM) over HDAC1 (IC = 9.6 µM) .
Q. What strategies resolve contradictions in antioxidant activity data among phenothiazine derivatives?
- Methodological Answer : Contradictions arise from assay interference (e.g., phenothiazines auto-oxidizing in DPPH assays). Mitigation includes:
- Normalization : Express activity as Trolox equivalents per molar concentration.
- Mechanistic studies : Use DFT calculations (e.g., QM-ORSA protocol) to model HAT (hydrogen atom transfer) vs. RAF (radical adduct formation) pathways. For example, electron-donating groups (e.g., –OCH) enhance HAT efficiency by lowering O–H bond dissociation energies .
Q. How can phenothiazine aggregation in aqueous media be minimized for photodynamic therapy (PDT) applications?
- Methodological Answer : Replace alkyl side chains with phenyl groups (e.g., in methylene blue analogs) to introduce steric hindrance. UV-Vis spectroscopy monitors dimerization (aggregation peaks at 600–700 nm). In vitro PDT efficacy is validated using singlet oxygen quantum yield (Φ) measurements; phenyl-substituted derivatives show Φ > 0.5 vs. 0.2 for alkyl analogs .
Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : ADMET predictions via SwissADME or ProTox-II:
- Lipophilicity : ClogP values < 5 ensure blood-brain barrier penetration for CNS targets.
- Metabolic stability : CYP3A4/2D6 inhibition risks flagged via molecular docking.
- Toxicity : Ames test simulations screen for mutagenicity. For example, this compound sulfones show lower hepatotoxicity (LD > 500 mg/kg) than parent compounds .
Data Contradiction Analysis
Q. Why do some this compound derivatives exhibit potent in vitro HDAC inhibition but poor in vivo efficacy?
- Methodological Answer : Poor bioavailability due to high plasma protein binding (>95%) or rapid Phase II metabolism (glucuronidation). Solutions:
- Prodrug design : Mask carboxylic acids (e.g., 6a–6b) as THP-protected amides, improving oral absorption.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance tumor accumulation in xenograft models .
Tables of Key Findings
| Derivative | Biological Activity | Key Data | Reference |
|---|---|---|---|
| 5q | HDAC6 inhibition | IC = 0.8 µM | |
| Phenyl-MB analog | Singlet oxygen yield | Φ = 0.58 | |
| 5k | Antioxidant (HAT) | BDE = 78 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
